molecular formula C22H21FO5 B4668455 ethyl 3-{7-[(4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{7-[(4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No. B4668455
M. Wt: 384.4 g/mol
InChI Key: QYYIIBLIQCVRRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-{7-[(4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a chemical compound with a molecular formula of C24H21FO5. It is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of ethyl 3-{7-[(4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase-3 and caspase-9, two enzymes involved in the apoptotic pathway.
Biochemical and physiological effects:
Ethyl 3-{7-[(4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has been reported to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in macrophages and other immune cells. It has also been reported to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. In addition, it has been found to possess antioxidant properties and protect against oxidative stress-induced cell damage.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 3-{7-[(4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate in lab experiments include its relatively simple synthesis method, low toxicity, and potential therapeutic applications. However, its limitations include the lack of knowledge about its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on ethyl 3-{7-[(4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate. One of the most promising areas of research is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Other potential applications include its use as an anti-inflammatory and anti-cancer agent. Further research is needed to fully understand its mechanism of action and potential side effects, as well as to optimize its therapeutic potential.

Scientific Research Applications

Ethyl 3-{7-[(4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has been the subject of scientific research due to its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties in various in vitro and in vivo studies. It has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

ethyl 3-[7-[(4-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FO5/c1-3-26-21(24)11-10-19-14(2)18-9-8-17(12-20(18)28-22(19)25)27-13-15-4-6-16(23)7-5-15/h4-9,12H,3,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYIIBLIQCVRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=CC=C(C=C3)F)OC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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